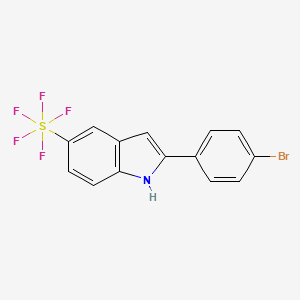

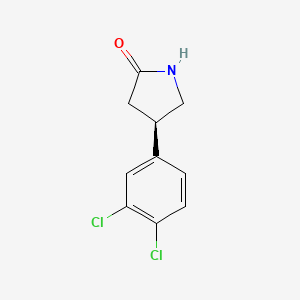

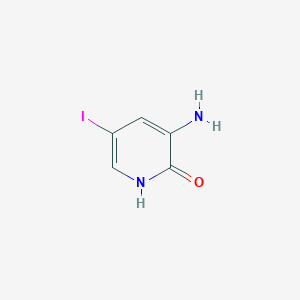

![molecular formula C12H19N5 B1444233 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine CAS No. 1497300-19-2](/img/structure/B1444233.png)

1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine

Overview

Description

This compound is a piperazine-based derivative . It’s a complex organic molecule with potential applications in various fields.

Synthesis Analysis

The synthesis of this compound involves complex organic reactions . The exact process can vary depending on the specific requirements of the synthesis .Molecular Structure Analysis

The molecular structure of this compound is defined by its IUPAC name: 1-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}cyclopropanamine . Its InChI Code is 1S/C12H19N5/c13-12(2-3-12)10-16-6-8-17(9-7-16)11-14-4-1-5-15-11/h1,4-5H,2-3,6-10,13H2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.32 .Scientific Research Applications

Chemical Synthesis and Derivative Development

- This chemical has been used in the synthesis of novel N-cycloalkanes, morpholines, piperazines, and various other derivatives incorporating a pyrimidine moiety. These compounds were obtained through intramolecular cyclization, showcasing the versatility of the chemical in heterocyclic synthesis (Ho & Suen, 2013).

Anticancer Research

- In the field of oncology, derivatives of this chemical have been synthesized and evaluated for their antiproliferative effects. Certain derivatives have shown significant activity against human cancer cell lines, highlighting its potential as a lead compound in anticancer research (Mallesha et al., 2012).

Drug Metabolism Studies

- The metabolism of derivatives of this chemical, such as flumatinib (a tyrosine kinase inhibitor), has been studied in chronic myelogenous leukemia patients. These studies provide insights into the metabolic pathways and potential pharmacokinetic properties of drugs incorporating this chemical (Gong et al., 2010).

Neurochemical Studies

- Derivatives have also been explored in neurochemistry. Compounds containing the chemical have been synthesized and evaluated as potential antipsychotic agents. These studies contribute to understanding the chemical's interaction with dopamine and serotonin receptors, important in treating psychiatric disorders (Raviña et al., 2000).

Pharmacokinetic and ADME Studies

- In pharmacokinetic research, derivatives have been used in studies focusing on drug absorption, distribution, metabolism, and excretion (ADME), enhancing our understanding of how drugs incorporating this chemical behave in the body (Zhang et al., 2005).

Mechanism of Action

Target of Action

Similar compounds have been found to target poly (adp-ribose) polymerase (parp) in human breast cancer cells .

Mode of Action

It can be inferred from similar compounds that they inhibit the catalytical activity of parp1, enhance cleavage of parp1, and increase phosphorylation of h2ax .

Biochemical Pathways

Similar compounds have been found to affect the parp pathway, leading to increased phosphorylation of h2ax .

Result of Action

Similar compounds have been found to produce loss of cell viability in mcf-10a cells .

Biochemical Analysis

Biochemical Properties

1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with α2-adrenergic receptors and 5-HT1A receptors . These interactions are crucial for its potential use as a therapeutic agent, particularly in the modulation of neurotransmitter systems. The compound’s ability to bind to these receptors suggests its potential role in treating neurological disorders.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the viability of certain cell lines, such as MCF-10A cells, with IC50 values comparable to known therapeutic agents . Additionally, it has been observed to impact the phosphorylation of H2AX in MCF-7 cells, indicating its role in DNA damage response and repair mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist of α2-adrenergic receptors and a partial agonist of 5-HT1A receptors . These interactions lead to the inhibition or activation of downstream signaling pathways, resulting in changes in gene expression and cellular responses. The compound’s ability to modulate these pathways highlights its potential as a therapeutic agent for neurological and psychiatric disorders.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its long-term use. Studies have shown that the compound is stable under normal storage conditions but may degrade over time when exposed to certain environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the need for careful consideration of its stability and degradation products in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating the importance of dose optimization for achieving the desired therapeutic outcomes without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetic profile. Understanding these pathways is essential for optimizing its therapeutic use and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross biological membranes and reach its target sites is crucial for its efficacy as a therapeutic agent.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These localization patterns can influence the compound’s interactions with biomolecules and its overall therapeutic potential.

Properties

IUPAC Name |

1-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5/c13-12(2-3-12)10-16-6-8-17(9-7-16)11-14-4-1-5-15-11/h1,4-5H,2-3,6-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGQCAJJLXNVKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN2CCN(CC2)C3=NC=CC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

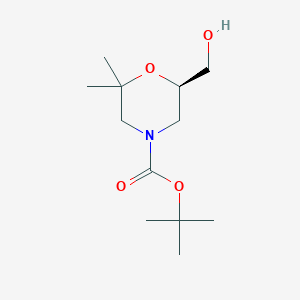

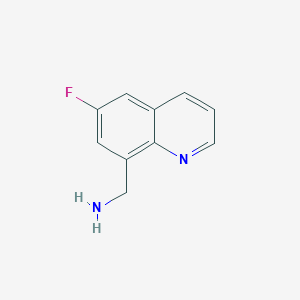

![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1444163.png)

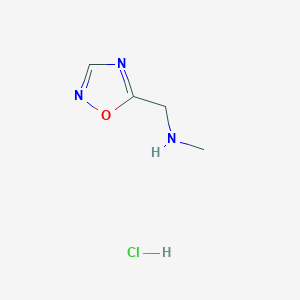

![4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B1444171.png)

![Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride](/img/structure/B1444173.png)